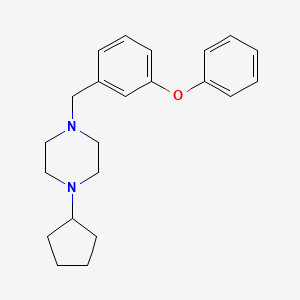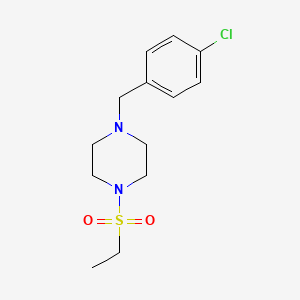![molecular formula C14H15N3O2S B10879203 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B10879203.png)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV properties .
Preparation Methods
The synthesis of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of potassium carbonate in aqueous ethanol at room temperature . The reaction yields ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate, which can then be reacted with various amines to produce the corresponding acetamides .
Chemical Reactions Analysis
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide undergoes several types of chemical reactions:
Substitution Reactions: The compound reacts with hydrazine hydrate and aniline to form 2-hydrazinyl- and 2-anilino-6-methylpyrimidin-4(3H)-ones, respectively.
Alkylation Reactions: The compound can be alkylated with ethyl chloroacetate to form ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate.
Amidation Reactions: The compound reacts with various amines, such as methylamine and benzylamine, to form the corresponding amides.
Scientific Research Applications
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide involves its interaction with molecular targets and pathways in the body. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity and leading to the desired biological response .
Comparison with Similar Compounds
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-phenylpropanamide can be compared with other similar compounds, such as:
6-methyl-2-thiouracil: Used in the synthesis of various S-alkyl derivatives with anticonvulsant activity.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis of the target compound.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed by the reaction of the target compound with hydrazine hydrate.
2-anilino-6-methylpyrimidin-4(3H)-one: Formed by the reaction of the target compound with aniline.
These compounds share similar structural features and biological activities, but this compound is unique in its specific interactions and applications.
Properties
Molecular Formula |
C14H15N3O2S |
|---|---|
Molecular Weight |
289.35 g/mol |
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-phenylpropanamide |
InChI |
InChI=1S/C14H15N3O2S/c1-9-8-12(18)17-14(15-9)20-10(2)13(19)16-11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,16,19)(H,15,17,18) |
InChI Key |
NHVPZMSBQBEXNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SC(C)C(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Nitrophenyl)[4-(3,4,5-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10879124.png)

![2-(Hydroxymethyl)-2-{[(2-hydroxy-1-naphthyl)methylene]amino}-1,3-propanediol](/img/structure/B10879141.png)
![6-(4-ethylphenyl)-10,11-dimethoxy-7,7a-dihydro-12H-isoindolo[2,1-a][1,5]benzodiazepin-12-one](/img/structure/B10879148.png)
![6-(4-chlorophenyl)-3-(2-thienyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B10879149.png)
![4-(Biphenyl-4-yl)-2-[(2,2-dimethylpropanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B10879151.png)
![N'-[(3Z)-5-bromo-2-oxo-1-(pyrrolidin-1-ylmethyl)-1,2-dihydro-3H-indol-3-ylidene]-4-(dimethylamino)benzohydrazide](/img/structure/B10879158.png)

![methyl [(4Z)-1-(4-fluorophenyl)-5-oxo-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B10879170.png)
![Methyl 4-({[3-(4-bromophenyl)-2,4-dioxoimidazolidin-1-yl]acetyl}amino)benzoate](/img/structure/B10879177.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10879182.png)
![2-methyl-N'-[(quinolin-2-ylsulfanyl)acetyl]benzohydrazide](/img/structure/B10879195.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10879199.png)
![(2Z)-2-(4-butoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B10879204.png)
